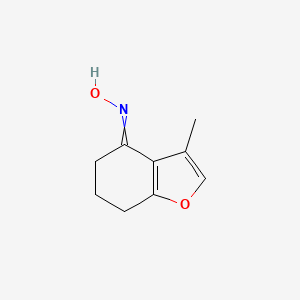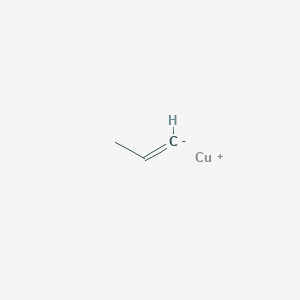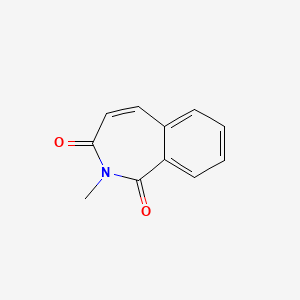
2-Methyl-1H-2-benzazepine-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1H-2-benzazepine-1,3(2H)-dione is a heterocyclic compound that belongs to the benzazepine family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1H-2-benzazepine-1,3(2H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization of N-substituted anthranilic acids: This method involves the reaction of N-substituted anthranilic acids with acylating agents.
Condensation reactions: Using suitable aldehydes or ketones with amines followed by cyclization.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalytic processes: Using catalysts to enhance reaction rates.
High-pressure reactions: To facilitate the formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1H-2-benzazepine-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction to more reduced forms using reducing agents.
Substitution: Electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield quinones or other oxidized derivatives.
Reduction: May yield amines or other reduced derivatives.
Substitution: May yield halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the synthesis of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-1H-2-benzazepine-1,3(2H)-dione involves its interaction with specific molecular targets. This may include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor modulation: Interacting with cellular receptors to modulate their activity.
Pathway involvement: Affecting specific biochemical pathways within cells.
Comparison with Similar Compounds
Similar Compounds
1H-2-benzazepine-1,3(2H)-dione: Lacks the methyl group at the 2-position.
2-Methyl-1H-2-benzazepine: Lacks the dione functionality.
Uniqueness
2-Methyl-1H-2-benzazepine-1,3(2H)-dione is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other benzazepine derivatives.
Properties
CAS No. |
61598-45-6 |
|---|---|
Molecular Formula |
C11H9NO2 |
Molecular Weight |
187.19 g/mol |
IUPAC Name |
2-methyl-2-benzazepine-1,3-dione |
InChI |
InChI=1S/C11H9NO2/c1-12-10(13)7-6-8-4-2-3-5-9(8)11(12)14/h2-7H,1H3 |
InChI Key |
FJMYEJGRPVDNQJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C=CC2=CC=CC=C2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



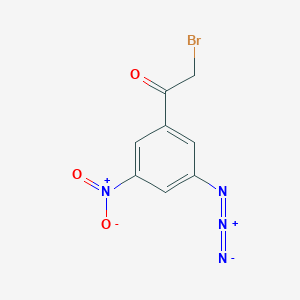

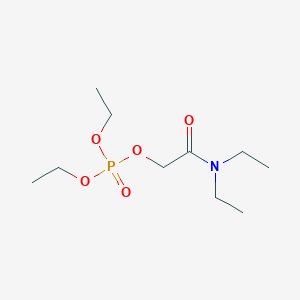
![2,5-Dibromo-2,5-bis[(2H-tetrazol-5-yl)sulfanyl]cyclopentan-1-one](/img/structure/B14584664.png)
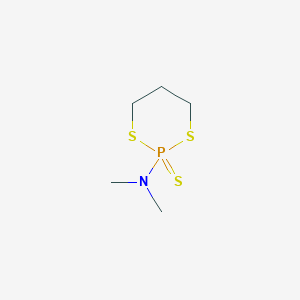
![Di-tert-butyl (E)-N-[(methylsulfanyl)methylidene]-L-aspartate](/img/structure/B14584671.png)

